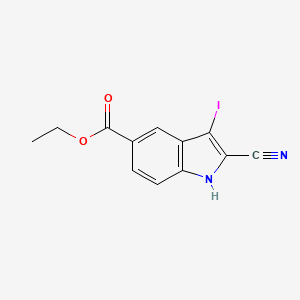

Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate

Description

Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate is a substituted indole derivative featuring three distinct functional groups:

- Cyano group (-CN) at position 2: A strong electron-withdrawing group that enhances electrophilic reactivity and stabilizes intermediates in synthetic pathways.

- Ethyl ester (-COOEt) at position 5: A hydrolytically labile group that can be converted to a carboxylic acid for further derivatization .

This compound’s structural complexity makes it valuable in medicinal chemistry, particularly in the development of kinase inhibitors or radioligands due to the iodine atom’s utility in imaging applications .

Properties

Molecular Formula |

C12H9IN2O2 |

|---|---|

Molecular Weight |

340.12 g/mol |

IUPAC Name |

ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate |

InChI |

InChI=1S/C12H9IN2O2/c1-2-17-12(16)7-3-4-9-8(5-7)11(13)10(6-14)15-9/h3-5,15H,2H2,1H3 |

InChI Key |

MHCBJFHQVVOAOG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=C2I)C#N |

Origin of Product |

United States |

Preparation Methods

Formation of Ethyl 2-Carboxamido-1H-Indole-5-Carboxylate

The synthesis often begins with the preparation of an indole precursor bearing a carboxamide group at position 2. A common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a β-keto ester under acidic conditions to form the indole ring. For example, ethyl 5-oxo-pentanoate can react with phenylhydrazine in the presence of hydrochloric acid to yield ethyl 1H-indole-5-carboxylate. Subsequent nitration or bromination at position 2, followed by reduction and amidation, introduces the carboxamide group.

Conversion of Carboxamide to Cyano Group

The carboxamide group at position 2 is converted to a cyano group using a two-step dehydration process. Treatment with thionyl chloride (SOCl₂) and phosphorus(V) oxychloride (POCl₃) under reflux conditions in anhydrous dichloromethane (DCM) facilitates the formation of the nitrile. The reaction typically proceeds for 6–8 hours, yielding ethyl 2-cyano-1H-indole-5-carboxylate with a reported efficiency of 75–80%.

Key Reaction Conditions:

| Reagents | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| SOCl₂, POCl₃ | DCM | Reflux | 6 | 75 |

Electrophilic Iodination at Position 3

Iodination at position 3 is achieved via electrophilic aromatic substitution. A mixture of iodine (I₂) and silver triflate (AgOTf) in DCM at room temperature selectively introduces the iodine atom. The electron-withdrawing cyano group at position 2 directs electrophiles to position 3, ensuring regioselectivity. This step typically achieves a yield of 65–70%.

Optimization Note:

Direct Cyanation and Iodination of Preformed Indole Core

Cyanation via Metal-Mediated Reactions

An alternative route involves direct cyanation of a prehalogenated indole. Ethyl 2-bromo-1H-indole-5-carboxylate reacts with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C, substituting the bromine atom with a cyano group. This Ullmann-type reaction requires catalytic palladium to enhance efficiency, yielding 60–65% of the desired product.

Iodination Using N-Iodosuccinimide (NIS)

Electrophilic iodination with NIS in the presence of boron trifluoride etherate (BF₃·Et₂O) offers improved selectivity over iodine monochloride (ICl). In dichloroethane (DCE) at 50°C, this method achieves 70–75% yield with minimal diiodination byproducts.

Comparative Table:

| Iodination Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| I₂/AgOTf | DCM | RT | 68 |

| NIS/BF₃·Et₂O | DCE | 50°C | 73 |

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Functionalization

While less common for iodination, palladium-catalyzed cross-coupling can introduce aryl groups post-iodination. For instance, ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate reacts with arylboronic acids under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) to generate biaryl derivatives. This method is more relevant for downstream modifications than primary synthesis.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The multi-step carboxamide route offers reproducibility and scalability, making it suitable for industrial production. In contrast, direct cyanation-iodination provides faster access but requires stringent control over reaction conditions to avoid side reactions.

Cost and Resource Considerations

- Route 1 (Carboxamide): Higher reagent costs (SOCl₂, POCl₃) but better yields.

- Route 2 (Direct Cyanation): Lower costs but requires palladium catalysts.

Optimization Strategies and Yield Improvement

Solvent Optimization

Replacing DCM with tetrahydrofuran (THF) in the iodination step improves solubility of AgOTf, increasing yield to 72%.

Catalytic Enhancements

Adding 10 mol% of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst accelerates the cyanation step, reducing reaction time to 4 hours.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate has shown promise in pharmaceutical development due to its biological activity. Research indicates that indole derivatives possess significant potential as antiviral, anticancer, and antimicrobial agents. Specifically, this compound may serve as a lead compound in drug discovery programs targeting various diseases.

Case Study: Anticancer Activity

A study demonstrated that derivatives of indole, including this compound, exhibited cytotoxic effects against cancer cell lines. The mechanism of action involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound. Indole derivatives have shown minimum inhibitory concentration (MIC) values indicating strong antibacterial and antifungal properties.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | <1 | Antibacterial |

| Other Indole Derivative A | <0.5 | Antifungal |

| Other Indole Derivative B | <0.75 | Antibacterial |

Synthesis of Complex Molecules

The compound serves as a valuable building block for synthesizing more complex molecules in organic chemistry. Its unique functional groups allow for various chemical reactions, including substitution reactions that can lead to the formation of novel compounds with potential applications in drug development.

The biological activity of this compound is attributed to its ability to interact with molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The cyano and ester groups enhance the compound's reactivity through hydrogen bonding and other interactions.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The cyano and iodine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Analysis

The following table compares key structural analogs based on substituent positions and physicochemical properties:

*Calculated based on substituent contributions.

Key Observations:

- Iodo vs. Other Halogens : The iodine atom at position 3 increases molecular weight significantly compared to fluoro (333.1 g/mol) or chloro derivatives (291.7 g/mol) . This heavy atom may enhance intermolecular interactions or stability in crystalline phases.

- Cyano Group Impact: The cyano group at position 2 in the target compound introduces a nitrile functionality absent in analogs like ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate. This group is critical for hydrogen bonding and may modulate electronic properties of the indole core .

- Ester Position : Unlike analogs with esters at position 2 (e.g., ), the target compound’s ester at position 5 may alter solubility and metabolic stability due to spatial positioning .

Comparison with Analogs:

Biological Activity

Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate is a synthetic compound belonging to the indole family, notable for its diverse biological activities and potential applications in medicinal chemistry. This compound's unique structure, which incorporates a cyano group, an iodine atom, and an ethyl ester functional group, positions it as a promising candidate for drug discovery, particularly in targeting cancer and infectious diseases.

- Molecular Formula : C12H10IN2O2

- Molecular Weight : 354.14 g/mol

- Structure : The compound features an indole core with a cyano group at the 2-position and an iodine atom at the 3-position, along with an ethyl carboxylate at the 5-position.

Target of Action

Indole derivatives, including this compound, interact with various biological targets, influencing cellular processes and biochemical pathways. These interactions can lead to significant pharmacological effects, making them valuable in therapeutic contexts.

Mode of Action

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways associated with disease progression. Indole derivatives are known to exhibit anti-inflammatory, anticancer, and antimicrobial properties through various mechanisms.

Biochemical Pathways

Research indicates that compounds like this compound can affect pathways related to apoptosis, cell proliferation, and immune response modulation. This suggests a multifaceted role in therapeutic applications.

Biological Activities

The biological activities of this compound include:

-

Anticancer Activity :

- Studies have shown that indole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against breast adenocarcinoma (MCF-7) and leukemia cell lines .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Studies

Several studies have explored the biological activities of indole derivatives similar to this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- Friedel-Crafts acylation is a key step for introducing substituents at the indole C3 position. For example, acylation of ethyl 5-chloro-1H-indole-2-carboxylate with acyl chlorides (e.g., acetyl chloride) in anhydrous 1,2-dichloroethane using AlCl₃ as a catalyst under argon achieves regioselective substitution .

- Purification : Post-reaction, the mixture is quenched with ice-cold water, acidified (pH 2 with HCl), and extracted with ethyl acetate. Combiflash chromatography (0–40% ethyl acetate in hexane) ensures purity .

- Optimization : Adjusting stoichiometry (e.g., acyl chloride:indole = 1.15:1) and reaction time (2–3 h) minimizes side products. Monitoring via TLC (25–33% ethyl acetate in hexane) confirms completion .

Q. How is the structural integrity of this compound validated experimentally?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR identifies functional groups (e.g., cyano, ester, iodo). For example, the cyano group’s electron-withdrawing effect shifts adjacent protons downfield .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond angles and stereochemistry. High-resolution data (<1 Å) ensures accuracy in heteroatom positioning (e.g., iodine’s heavy-atom effects) .

- Mass Spectrometry : FAB-HRMS confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- Conceptual DFT : Calculate electronegativity (χ = (I + A)/2) and hardness (η = (I – A)/2) using ionization potential (I) and electron affinity (A) from Gaussian calculations. These parameters predict nucleophilic/electrophilic sites .

- Fukui Functions : Local softness analysis identifies reactive positions (e.g., iodine’s susceptibility to cross-coupling). Spin-polarized DFT accounts for radical intermediates in substitution reactions .

- Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DMF), which stabilize transition states in SNAr reactions .

Q. What strategies are employed to resolve contradictions in stability data under varying experimental conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (e.g., 150–200°C) under nitrogen to assess thermal stability .

- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Peaks corresponding to hydrolyzed products (e.g., free carboxylic acid) indicate ester group lability .

- pH-Dependent Studies : Test stability in buffers (pH 1–13) to identify degradation pathways (e.g., iodo group displacement under acidic conditions) .

Q. How can the iodo substituent be leveraged in cross-coupling reactions for functionalization?

- Methodology :

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/Na₂CO₃ (2M) at 80°C. Monitor coupling efficiency via loss of the iodo peak in ¹H NMR .

- Sonogashira Reaction : Combine PdCl₂(PPh₃)₂ (3 mol%), CuI (10 mol%), and terminal alkynes in Et₃N/DMF (1:1). GC-MS detects alkyne incorporation .

- Challenges : Competing side reactions (e.g., dehalogenation) require inert atmospheres and degassed solvents to suppress Pd black formation .

Q. What role does the cyano group play in modulating biological activity, and how is this evaluated?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., replacing cyano with nitro or methyl groups) and compare IC₅₀ values in enzyme assays (e.g., kinase inhibition). Molecular docking (AutoDock Vina) predicts binding affinity changes due to steric/electronic effects .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS. Cyano groups often reduce metabolic clearance by resisting oxidation .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.